molecular formula C10H4CoF12O5 B7800182 cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate

Cat. No.: B7800182
M. Wt: 491.05 g/mol
InChI Key: XPVNKVXSBTZRRC-SUXDNRKISA-L
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Description

Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate is a coordination compound featuring cobalt in the +2 oxidation state. This compound is characterized by its unique ligand, (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate, which imparts distinct chemical properties. The hydrate form indicates the presence of water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate typically involves the reaction of cobalt(II) salts with the ligand precursor under controlled conditions. One common method is the reaction of cobalt(II) chloride with (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-ol in an aqueous medium, followed by crystallization to obtain the hydrate form. The reaction is usually carried out at room temperature with constant stirring to ensure complete dissolution and interaction of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. Techniques such as solvent extraction, recrystallization, and drying under reduced pressure are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate undergoes various chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states under suitable conditions.

    Reduction: The compound can be reduced back to cobalt(0) or cobalt(I) using strong reducing agents.

    Substitution: Ligand exchange reactions where the hexafluoro-4-oxopent-2-en-2-olate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other ligands like ammonia or phosphines under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(0) or cobalt(I) species.

Scientific Research Applications

Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as a metalloprotein mimic and its interactions with biological molecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.

Mechanism of Action

The mechanism of action of cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate involves its ability to coordinate with various substrates through its cobalt center. This coordination can alter the electronic properties of the substrates, facilitating catalytic reactions. The compound’s unique ligand structure also allows for specific interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cobalt(II) acetylacetonate: Another cobalt(II) complex with a similar ligand structure but different electronic properties.

    Cobalt(II) chloride: A simpler cobalt(II) salt used in various chemical reactions.

    Cobalt(II) nitrate: Another cobalt(II) salt with distinct reactivity.

Uniqueness

Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate is unique due to its hexafluoro ligand, which imparts high stability and specific reactivity. This makes it particularly useful in catalytic applications and in the study of metal-ligand interactions.

Properties

IUPAC Name

cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Co.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/q;;+2;/p-2/b2*2-1-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVNKVXSBTZRRC-SUXDNRKISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4CoF12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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